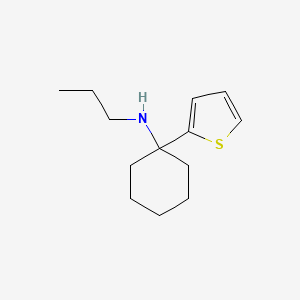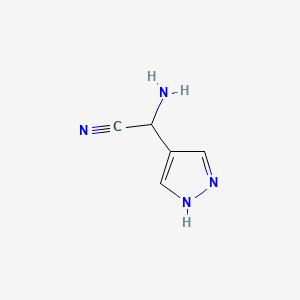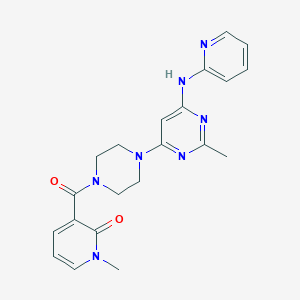
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridine and pyrimidine ring, which are common in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis. The process may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate amines and aldehydes or ketones.
Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the piperazine ring: This can be synthesized through cyclization reactions.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves automated synthesis using advanced techniques like flow chemistry, which allows for continuous production and better control over reaction conditions. The use of catalysts and optimized reaction pathways is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to known drugs.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one would depend on its specific interactions with biological targets. Typically, such compounds may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with DNA or RNA: Affecting gene expression.
Alter cellular pathways: Leading to changes in cell function.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one: shares structural similarities with other heterocyclic compounds like:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C21H23N7O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-methyl-3-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carbonyl]pyridin-2-one |
InChI |
InChI=1S/C21H23N7O2/c1-15-23-18(25-17-7-3-4-8-22-17)14-19(24-15)27-10-12-28(13-11-27)21(30)16-6-5-9-26(2)20(16)29/h3-9,14H,10-13H2,1-2H3,(H,22,23,24,25) |
InChI Key |
VJCRTASQWDDDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CN(C3=O)C)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)

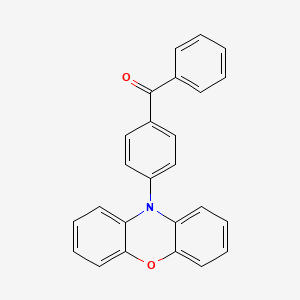
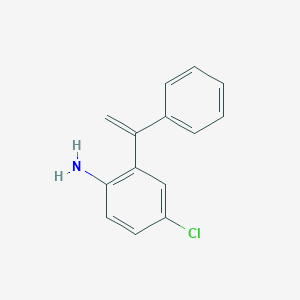
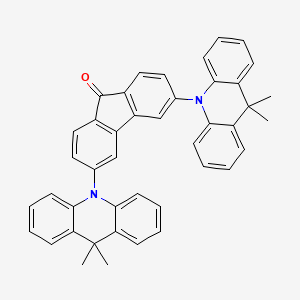
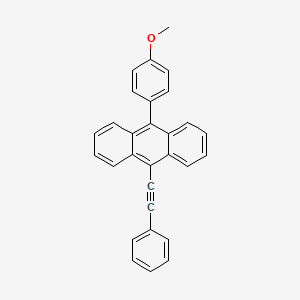
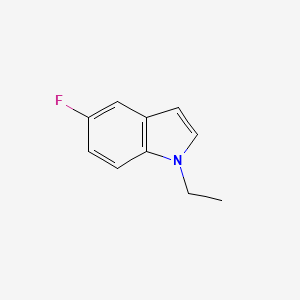
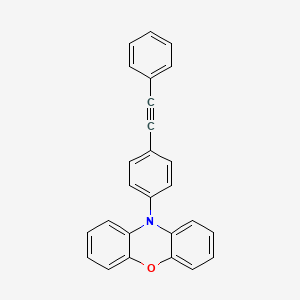
![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14133147.png)

![[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B14133166.png)
![N'-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B14133167.png)
